(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound has been explored through various methodologies, including modified synthetic procedures under phase transfer catalysis. Li Ruo-qi et al. (2008) described a method where the target compound was obtained in a total yield of 81% using methanol as solvent under specific conditions (Li Ruo-qi, 2008). The stereoselectivity and potential as a calcium antagonist of similar compounds have also been studied, providing insight into the synthesis and application of these compounds in medicinal chemistry (K. Tamazawa et al., 1986).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives, including this compound, is crucial for their biological activity. Studies have determined the absolute configuration of enantiomers and diastereoisomers of related compounds, providing a foundation for understanding the molecular structure and its implications for pharmacological activity (K. Tamazawa et al., 1986).
Chemical Reactions and Properties
The electrochemical behavior of similar unsymmetrical dihydropyridines has been investigated, revealing insights into their reductive and oxidative transformations in protic mediums. Such studies are essential for understanding the chemical reactivity and potential applications of these compounds (J. David et al., 1995).
Physical Properties Analysis
Research into the crystal structures and pharmacological activities of calcium channel antagonists based on the dihydropyridine skeleton has provided valuable information on the relationship between the molecular structure, particularly the degree of ring puckering, and biological activity. This research helps in understanding how structural features influence the physical properties and efficacy of these compounds (R. Fossheim et al., 1982).
Chemical Properties Analysis
The synthesis and characterization of various dihydropyridine derivatives, including investigations into their crystal structure, spectroscopic properties, and chemical behavior, contribute to a comprehensive understanding of the chemical properties of these compounds. Such studies are pivotal for the development of new materials and drugs based on the dihydropyridine scaffold (M. Mahendra et al., 2004).
Scientific Research Applications
Conversion of Biomass to Valuable Chemicals
Research on the conversion of plant biomass to furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and its derivatives, highlights the potential for biomass-derived compounds to serve as feedstocks for the chemical industry. These compounds can replace non-renewable hydrocarbon sources, offering sustainable alternatives for producing polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017). This context is relevant as it demonstrates the broader utility of complex organic compounds derived from or related to biomass in sustainable chemistry and materials science.
Advanced Oxidation Processes for Environmental Remediation
The degradation of pollutants like acetaminophen through advanced oxidation processes (AOPs) is another area of research. This work is essential for removing recalcitrant compounds from the environment, with implications for water treatment and environmental protection (Qutob, Hussein, Alamry, & Rafatullah, 2022). While not directly related to the specific compound , this research area underscores the importance of chemical transformations in addressing environmental challenges.
Bioactive Compounds from Plants
The study of natural carboxylic acids from plants and their bioactivities, including antioxidant and antimicrobial properties, is crucial. These studies provide insight into how structural variations among carboxylic acids influence their biological effects, which is pertinent for developing new pharmaceuticals and health-related applications (Godlewska-Żyłkiewicz et al., 2020). Understanding these relationships can inform the potential biological activities of complex carboxylic acids.
Bioremediation Using Microbial Strains
The bioremediation of pollutants like pyrene by Mycobacterium strains represents a critical strategy for mitigating environmental pollution. This research indicates the capacity of certain bacteria to degrade complex aromatic hydrocarbons, offering a path for cleaning up contaminated sites (Qutob, Rafatullah, Muhammad, Alosaimi, Alorfi, & Hussein, 2022). The degradation mechanisms and metabolic pathways explored in these studies could potentially apply to a wide range of complex organic molecules, including the one of interest.
Chemical Chaperones in Disease Treatment
The use of compounds like 4-phenylbutyric acid to mitigate endoplasmic reticulum stress and maintain proteostasis in cells highlights the therapeutic potential of chemical chaperones. This area of research is particularly relevant for treating diseases associated with protein misfolding and aggregation (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015). While the compound is not mentioned, the principles of using small molecules to influence cellular processes and stress responses may be relevant.
properties
IUPAC Name |
(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPPUOCSLMCHK-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353702 | |
Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester | |
CAS RN |
76093-33-9 | |
Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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